molecular formula C10H7NO5 B1328962 methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate CAS No. 886362-85-2

methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate

Cat. No.: B1328962
CAS No.: 886362-85-2
M. Wt: 221.17 g/mol
InChI Key: ILJRCDXWGMKDHL-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a benzo[d][1,3]oxazine core, which is known for its stability and reactivity, making it a valuable scaffold in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid . The reaction is carried out in ethanol, and the product is obtained through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making them useful in drug discovery and development.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2,4-dioxo-1H-3,1-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-15-8(12)5-3-2-4-6-7(5)11-10(14)16-9(6)13/h2-4H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJRCDXWGMKDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649689
Record name Methyl 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-85-2
Record name Methyl 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-85-2
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